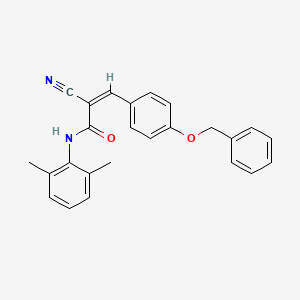
(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are often overactive in cancer. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown a dose-dependent anti-tumor effect. This compound has also been found to modulate the immune system, leading to an increase in the number and activity of T-cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have a synergistic effect with other anti-cancer drugs, which may enhance its efficacy. However, this compound is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully established.
Zukünftige Richtungen
There are several potential future directions for the development of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide. One area of research is the identification of biomarkers that can predict response to this compound. Another direction is the investigation of this compound in combination with other anti-cancer drugs or immunotherapies. Additionally, the development of this compound analogs with improved pharmacokinetic properties may enhance its clinical utility.
Conclusion:
This compound is a promising small molecule inhibitor with anti-cancer properties. Its selectivity for BTK and immunomodulatory effects make it an attractive candidate for the treatment of various types of cancer. Further research is needed to fully establish its safety and efficacy in humans and to identify the optimal dosing and treatment regimens.
Synthesemethoden
The synthesis of (Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves the reaction of (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide and 2,6-dimethylphenyl isocyanate in the presence of a base. The reaction is carried out under mild conditions and yields this compound in good purity.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including B-cell malignancies, multiple myeloma, and solid tumors. This compound has also been found to enhance the activity of other anti-cancer drugs, such as rituximab and bortezomib. In addition, this compound has been shown to have immunomodulatory effects, which may contribute to its anti-cancer activity.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-18-7-6-8-19(2)24(18)27-25(28)22(16-26)15-20-11-13-23(14-12-20)29-17-21-9-4-3-5-10-21/h3-15H,17H2,1-2H3,(H,27,28)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCYRJOWIFIGBP-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)
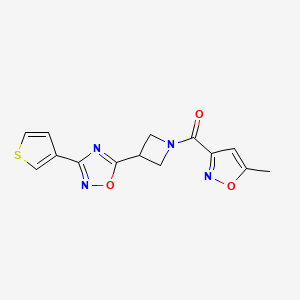


![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)
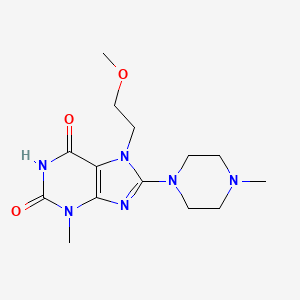
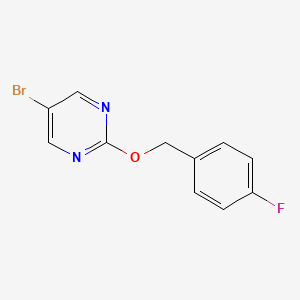
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2903253.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2903254.png)
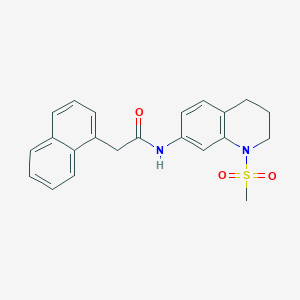
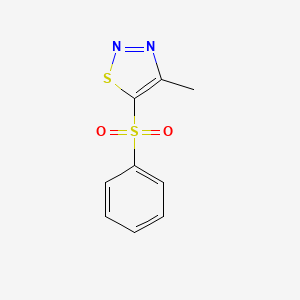
![N-[5-(ethylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2903261.png)
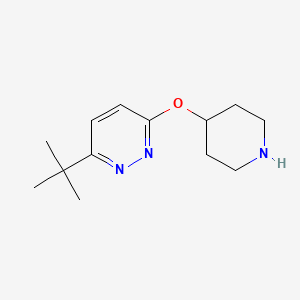
![1-Ethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazine](/img/structure/B2903265.png)